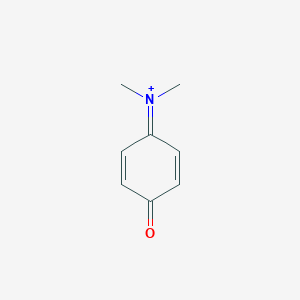
N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium is a quinoid compound that belongs to a large family of quinoid compounds present in natural products, endogenous biochemical substances, medicines, and the environment . These compounds are known for their significant biological activities and are often formed as a result of the metabolism of aromatic compounds .
Preparation Methods
The synthesis of N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium can be achieved through various methods. One common approach involves the reaction of N,N-dimethylamine with 4-oxocyclohexa-2,5-dien-1-one under controlled conditions . Industrial production methods often involve the use of specific catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include potassium thiocyanate, thiourea, and various halogenating agents . Major products formed from these reactions include 1,3-benzoxathiol-2-one derivatives and other quinoid compounds .
Scientific Research Applications
N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various quinoid compounds . In biology and medicine, it has been studied for its potential cytotoxic, immunotoxic, and anticancer activities . Additionally, it is used in the development of insecticides, fungicides, and herbicides due to its biological activity .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium involves its interaction with molecular targets and pathways in biological systems . The compound’s electrophilicity and redox potential play a significant role in its biological activity . It can cause changes in the redox state of cells, leading to cytotoxicity, immunotoxicity, and other effects .
Comparison with Similar Compounds
N,N-Dimethyl-4-oxocyclohexa-2,5-dien-1-iminium is unique compared to other similar compounds due to its specific structure and biological activities . Similar compounds include N,N’-bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines and N,N’-cyclohexa-2,5-diene-1,4-diylidene bis(arenesulfinamides) . These compounds also exhibit significant biological activities but differ in their specific chemical structures and properties .
Properties
CAS No. |
62972-60-5 |
|---|---|
Molecular Formula |
C8H10NO+ |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
dimethyl-(4-oxocyclohexa-2,5-dien-1-ylidene)azanium |
InChI |
InChI=1S/C8H10NO/c1-9(2)7-3-5-8(10)6-4-7/h3-6H,1-2H3/q+1 |
InChI Key |
NFJQMLXVXITXLY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC(=O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















